molecular formula C12H15ClN2O B4627725 N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide

N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No. B4627725
M. Wt: 238.71 g/mol
InChI Key: LRJDGQWESRZVNX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Etizolam, is a benzodiazepine analog that has been used in scientific research due to its anxiolytic and sedative properties. It was first synthesized in Japan in 1983 and has since gained popularity in various countries for its therapeutic potential.

Scientific Research Applications

Opioid Receptor Activity

Research has identified compounds structurally related to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide as potent and selective kappa-opioid agonists. Studies focused on structure/activity relationships, revealing that certain N-substituted acetamides exhibit significant biological activity in opioid receptor engagement and analgesic effects. This highlights the compound's relevance in exploring new therapeutic agents for pain management Barlow et al., 1991.

Chemical Synthesis and Recovery

Novel N-substituted 2-(diphenylthiophosphoryl)acetamides, including derivatives structurally related to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, have been synthesized for the efficient extraction of Pd(II) ions from hydrochloric acid solutions. This demonstrates the compound's utility in chemical synthesis processes, particularly in the recovery and preconcentration of valuable metals from solutions, showcasing its application in separation and purification technologies Turanov et al., 2017.

Corrosion Inhibition

Derivatives of N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide have been explored as corrosion inhibitors. The synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy in protecting steel against corrosion in acidic and oil mediums demonstrate the compound's potential in industrial applications related to corrosion protection Yıldırım & Çetin, 2008.

Nootropic Effects

The compound has been evaluated for its nootropic properties, indicating its potential in enhancing cognitive functions. A study on a novel nootropic agent structurally similar to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide demonstrated its determination in human serum and urine, suggesting its applicability in pharmacokinetic studies and its potential benefits in cognitive enhancement Fujimaki et al., 1988.

properties

IUPAC Name

N-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-5-1-2-6-11(10)14-12(16)9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJDGQWESRZVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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